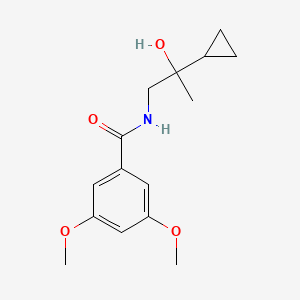

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide is a chemical compound with a complex structure that offers potential applications in various scientific research fields. Its unique molecular configuration allows for diverse experimentation and analysis, making it a valuable tool for investigations in chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide typically involves the following steps:

Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a diazo compound under photochemical or thermal conditions.

Benzamide formation: The final step involves the reaction of the intermediate with 3,5-dimethoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Regeneration of the hydroxy group.

Substitution: Formation of various substituted benzamides.

Aplicaciones Científicas De Investigación

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparación Con Compuestos Similares

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide can be compared with other similar compounds such as:

N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide: Known for its potential medical and industrial applications.

N-(2-cyclopropyl-2-hydroxypropyl)pivalamide:

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide: Investigated for its diverse experimentation and analysis capabilities.

The uniqueness of this compound lies in its specific functional groups and molecular configuration, which provide distinct chemical and biological properties compared to its analogs.

Actividad Biológica

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide is a benzamide derivative characterized by a unique structure that includes a cyclopropyl group and two methoxy substituents on the benzene ring. With a molecular formula of C15H21NO4 and a molecular weight of 279.336 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacological research.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Weight : 279.336 g/mol

- Melting Point : 123-125°C

- Solubility : Soluble in DMSO, ethanol, methanol; insoluble in water.

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Benzamide Core | Contains the amide functional group |

| Methoxy Groups | Two methoxy groups at the 3 and 5 positions |

| Cyclopropyl Group | A three-membered carbon ring |

| Hydroxypropyl Moiety | Contributes to its biological activity |

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities. Preliminary studies suggest its potential interactions with specific receptors and enzymes involved in tumor progression and inflammation.

- Anti-inflammatory Activity : Initial findings suggest that this compound may inhibit pathways associated with inflammation, possibly by modulating enzyme activity.

- Anticancer Potential : Its structural characteristics imply potential efficacy against certain cancer types, warranting further investigation into its mechanisms of action.

The biological activity of this compound is thought to involve:

- Binding to Receptors : The compound may interact with specific receptors that mediate cellular responses related to inflammation and cancer.

- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic pathways, leading to altered cellular processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(cyclopropyl)-4-methoxybenzamide | Cyclopropyl group; methoxy substitution | Primarily studied for neuroleptic properties |

| N-(cyclopropyl)-3-hydroxybenzamide | Hydroxy group on benzene ring | Exhibits distinct neuropharmacological effects |

| N-(cyclopropyl)-3-methoxybenzamide | Single methoxy group | Less potent than the target compound |

| N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide | Naphthalene core | Known for diverse biological activities |

The distinct dual methoxy substitution and hydroxypropyl configuration of this compound contribute to its unique biological activities compared to these analogs.

Recent Studies

Recent research has focused on elucidating the binding affinity and biological interactions of this compound. For instance:

- Binding Studies : In vitro studies have indicated that this compound binds selectively to certain receptors implicated in inflammatory responses.

- Cell Line Experiments : Testing on various cancer cell lines has shown promising results regarding its cytotoxic effects, suggesting further exploration for therapeutic applications.

Future Directions

Further research is essential to fully understand the pharmacodynamics and pharmacokinetics of this compound. Key areas for future investigation include:

- Detailed receptor interaction studies.

- Long-term toxicity assessments.

- Clinical trials to evaluate therapeutic efficacy in humans.

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(18,11-4-5-11)9-16-14(17)10-6-12(19-2)8-13(7-10)20-3/h6-8,11,18H,4-5,9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRQCDZGYUZWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC(=C1)OC)OC)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.